molecular formula C8H14ClN3S B11716848 5-(Piperazin-1-ylmethyl)thiazole hydrochloride

5-(Piperazin-1-ylmethyl)thiazole hydrochloride

Cat. No.: B11716848
M. Wt: 219.74 g/mol
InChI Key: KSAIJPKQSGHIMW-UHFFFAOYSA-N
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Description

5-(Piperazin-1-ylmethyl)thiazole hydrochloride is a heterocyclic compound that contains both a piperazine ring and a thiazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperazin-1-ylmethyl)thiazole hydrochloride typically involves the reaction of piperazine with a thiazole derivative. One common method includes the reaction of piperazine with 4-chloromethyl-2-amino thiazole under basic conditions to yield the desired compound . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

5-(Piperazin-1-ylmethyl)thiazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

5-(Piperazin-1-ylmethyl)thiazole hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Piperazin-1-ylmethyl)thiazole hydrochloride involves its interaction with specific molecular targets in biological systems. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the piperazine moiety can interact with various receptors and enzymes. These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Piperazin-1-ylmethyl)thiazole hydrochloride is unique due to the specific combination of the piperazine and thiazole rings, which imparts distinct chemical and biological properties. The presence of the thiazole ring allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H14ClN3S

Molecular Weight

219.74 g/mol

IUPAC Name

5-(piperazin-1-ylmethyl)-1,3-thiazole;hydrochloride

InChI

InChI=1S/C8H13N3S.ClH/c1-3-11(4-2-9-1)6-8-5-10-7-12-8;/h5,7,9H,1-4,6H2;1H

InChI Key

KSAIJPKQSGHIMW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CN=CS2.Cl

Origin of Product

United States

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